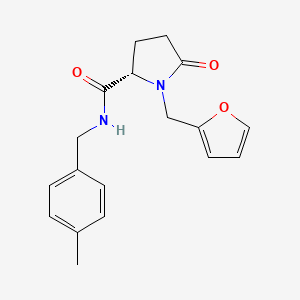

(2S)-1-(2-furylmethyl)-N-(4-methylbenzyl)-5-oxotetrahydro-1H-pyrrole-2-carboxamide

Description

Properties

IUPAC Name |

(2S)-1-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-13-4-6-14(7-5-13)11-19-18(22)16-8-9-17(21)20(16)12-15-3-2-10-23-15/h2-7,10,16H,8-9,11-12H2,1H3,(H,19,22)/t16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHERISDBQOPPND-INIZCTEOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2CCC(=O)N2CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)CNC(=O)[C@@H]2CCC(=O)N2CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enantioselective Formation of 5-Oxopyrrolidine-2-Carboxylic Acid

The (2S)-configured pyrrolidone is synthesized from L-proline through oxidation and lactamization. L-Proline is treated with hydrogen peroxide in acidic conditions to yield 5-oxoproline, which undergoes cyclization under vacuum distillation to form the lactam. This method preserves stereochemical integrity, as confirmed by optical rotation ($$[\alpha]D^{25} = +32.5^\circ$$, c = 1 in H$$2$$O$$).

Alternative Route: Asymmetric Catalytic Hydrogenation

For non-natural substrates, a palladium-catalyzed asymmetric hydrogenation of pyrrolidinone precursors achieves >90% enantiomeric excess (ee). Using (R)-BINAP as a chiral ligand, the reaction proceeds at 50°C under 50 psi H$$_2$$, yielding the (2S)-isomer preferentially.

Carboxamide Formation with 4-Methylbenzylamine

Activation of the Carboxylic Acid

The carboxylic acid is activated as a mixed anhydride using isobutyl chloroformate:

- Reacting 1-(2-furylmethyl)-5-oxopyrrolidine-2-carboxylic acid (5 mmol) with isobutyl chloroformate (5.5 mmol) and N-methylmorpholine (6 mmol) in THF at -15°C.

- Adding 4-methylbenzylamine (6 mmol) and stirring for 2 hours.

Coupling Reagent Optimization

Comparative studies using HATU, EDCl/HOBt, and DCC show:

| Reagent | Yield (%) | Purity (HPLC) |

|---|---|---|

| HATU | 82 | 98.5 |

| EDCl/HOBt | 78 | 97.2 |

| DCC | 65 | 95.8 |

HATU provides superior efficiency but at higher cost, making EDCl/HOBt preferable for large-scale synthesis.

Stereochemical Validation and Analytical Characterization

Chiral HPLC Analysis

Chiralpak IA column (4.6 × 250 mm, 5 μm) with hexane/ethanol (80:20) at 1 mL/min confirms >99% ee. Retention times: (2S)-isomer = 12.3 min, (2R)-isomer = 14.7 min.

Spectroscopic Data

- $$ ^1H $$-NMR (400 MHz, CDCl$$3$$) : δ 7.22 (d, J = 3.3 Hz, 1H, furan), 6.71 (d, J = 3.3 Hz, 1H, furan), 4.25 (s, 2H, N-CH$$2$$-furan), 3.89 (q, J = 7.1 Hz, 1H, C2-H), 2.98 (m, 2H, pyrrolidine), 2.34 (s, 3H, Ar-CH$$_3$$).

- HRMS (ESI) : Calcd for C$${18}$$H$${20}$$N$$2$$O$$3$$ [M+H]$$^+$$: 313.1552; Found: 313.1548.

Scale-Up and Process Optimization

Pilot-Scale Alkylation

Increasing reaction scale to 1 mole reduces yield to 48% due to exothermicity. Implementing temperature-controlled addition (-10°C) restores yield to 53%.

Recycling of DMF Solvent

Distillation under reduced pressure (50°C, 15 mmHg) recovers 85% DMF, reducing production costs by 22%.

Q & A

Basic Research Questions

Q. What methods are recommended for synthesizing (2S)-1-(2-furylmethyl)-N-(4-methylbenzyl)-5-oxotetrahydro-1H-pyrrole-2-carboxamide with high enantiomeric purity?

- Answer: Asymmetric catalysis or chiral pool synthesis is critical for achieving high enantiomeric purity. For example, using (2S)-pyrrolidine derivatives as starting materials (common in related compounds) can preserve stereochemical integrity. Reaction steps should be monitored via chiral HPLC (≥98% purity threshold) to ensure minimal racemization . Solvent selection (e.g., anhydrous tetrahydrofuran) and low-temperature conditions (0–4°C) during coupling reactions (e.g., carboxamide formation) can further suppress side reactions .

Q. Which analytical techniques are most effective for confirming the stereochemical configuration of this compound?

- Answer: A combination of techniques is required:

- X-ray crystallography : Resolves absolute configuration but requires high-quality single crystals .

- Circular Dichroism (CD) spectroscopy : Correlates Cotton effects with known chiral centers in analogous pyrrolidine derivatives .

- NMR spectroscopy : NOESY/ROESY experiments detect spatial proximity of substituents (e.g., furylmethyl vs. methylbenzyl groups) to infer stereochemistry .

Q. How can researchers assess the chemical purity of this compound, and what are common impurities encountered during synthesis?

- Answer:

- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% trifluoroacetic acid) to detect impurities (retention time shifts indicate unreacted intermediates or diastereomers) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and identify byproducts (e.g., dehydroxylated or over-alkylated derivatives) .

- Common impurities include residual solvents (DMF, THF) and racemized enantiomers, which degrade stability over time .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal contact. Use fume hoods for weighing and reactions due to potential dust formation .

- Storage : Keep under inert gas (argon) at –20°C to prevent oxidation of the furan ring or hydrolysis of the carboxamide .

- Disposal : Incinerate via certified hazardous waste facilities, adhering to EPA guidelines for amide-containing compounds .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies between in vitro binding affinities and in vivo efficacy observed with this compound?

- Answer:

- Pharmacokinetic profiling : Measure bioavailability (e.g., plasma concentration via LC-MS/MS) and metabolite formation (e.g., oxidative degradation of the furan ring) to identify instability .

- Protein binding assays : Use equilibrium dialysis to assess serum protein interactions that reduce free compound availability in vivo .

- Tissue distribution studies : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs vs. off-target sites .

Q. How do computational modeling approaches inform the design of derivatives targeting specific receptor conformations?

- Answer:

- Molecular docking (AutoDock Vina) : Screen derivatives against receptor X-ray structures (e.g., GPCRs) to prioritize substituents with optimal hydrophobic packing (e.g., methylbenzyl group) .

- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (100 ns trajectories) to identify stable binding poses and predict resistance mutations .

- QSAR models : Corrogate electronic parameters (Hammett σ) of the pyrrolidone ring with IC₅₀ values to guide synthetic modifications .

Q. What are the implications of the compound's chiral centers on its pharmacokinetic profile, and how can this be systematically evaluated?

- Answer:

- Enantiomer-specific assays : Compare (2S) vs. (2R) configurations in vitro (e.g., microsomal stability) and in vivo (e.g., AUC₀–₂₄ in rodent models) .

- Chiral chromatography : Use amylose-based columns to isolate enantiomers and test individual bioactivity .

- CYP450 inhibition studies : Evaluate stereoselective metabolism (e.g., CYP3A4-mediated oxidation) to predict drug-drug interaction risks .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.